

An In-depth Technical Guide to Monomethyl Sulfate and Dimethyl Sulfate

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Compound of Interest

Compound Name: Methyl sulfate

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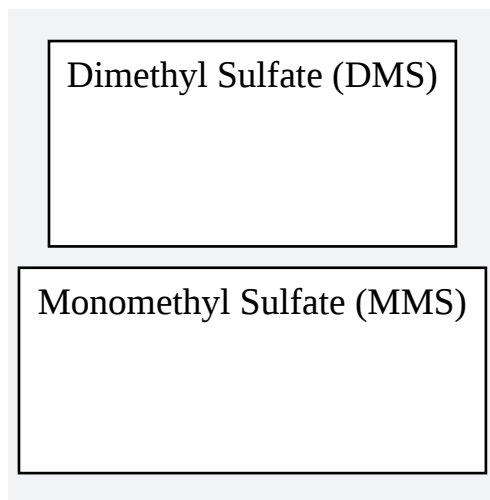
This technical guide provides a comprehensive comparison of monomethyl sulfate (MMS) and dimethyl sulfate (DMS), two structurally related alkylating agents derived from sulfuric acid. While both serve as methylating agents, their chemical properties, reactivity, synthesis, and toxicological profiles differ significantly. This document aims to elucidate these differences to inform safe handling, appropriate application, and analytical monitoring in research and development settings.

Structural and Physicochemical Properties

Monomethyl sulfate and dimethyl sulfate are the mono- and di-esters of sulfuric acid, respectively. This fundamental structural difference governs their distinct chemical behaviors.

- **Monomethyl Sulfate (MMS):** Also known as methyl hydrogen sulfate, MMS has the chemical formula $\text{CH}_4\text{O}_4\text{S}$.^{[1][2]} It is an alkyl sulfate that is the monomethyl ester of sulfuric acid.^[1] Structurally, it possesses one methyl group and one acidic hydroxyl group attached to the central sulfur atom via oxygen. This acidic proton makes MMS a strong acid.^[3] It is typically a colorless to pale yellow, pungent, oily liquid that is highly soluble in water and polar organic solvents.^{[4][5]}
- **Dimethyl Sulfate (DMS):** With the chemical formula $(\text{CH}_3)_2\text{SO}_4$ or $\text{C}_2\text{H}_6\text{O}_4\text{S}$, DMS is the diester of methanol and sulfuric acid.^[6] It is a colorless, oily liquid with a faint, onion-like

odor.[6][7] Unlike MMS, DMS is not an acid. It is slightly soluble in water, with which it reacts, and is soluble in various organic solvents like ether, acetone, and benzene.[7][8]



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Figure 1: Chemical Structures of Monomethyl and Dimethyl Sulfate.

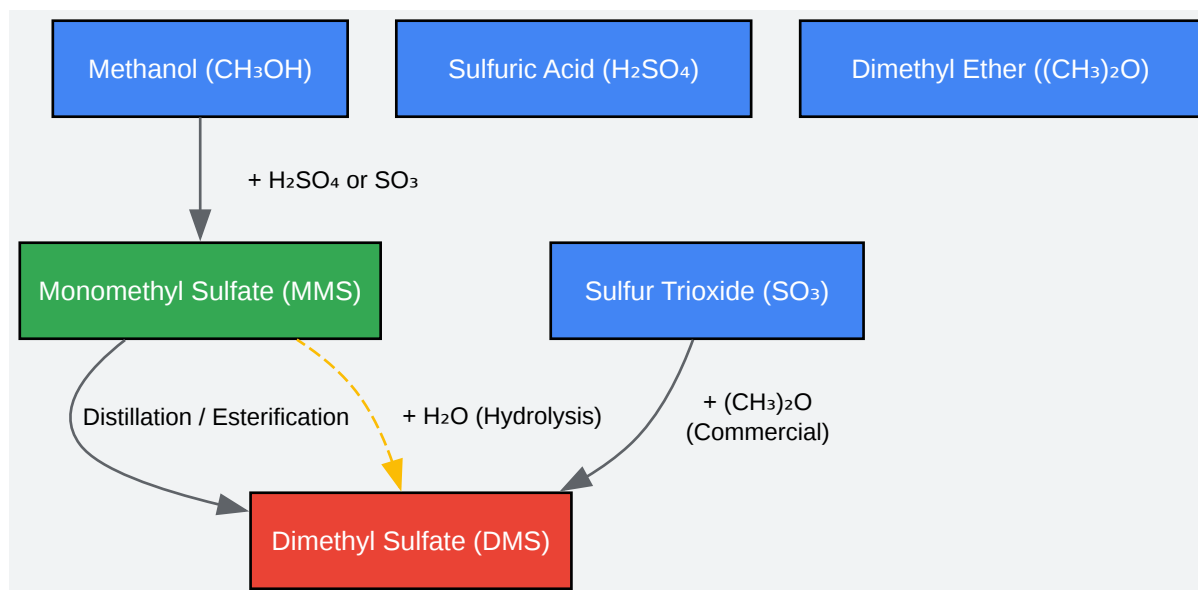
The core physicochemical properties of MMS and DMS are summarized for direct comparison in the table below.

Property	Monomethyl Sulfate (MMS)	Dimethyl Sulfate (DMS)
IUPAC Name	Methyl hydrogen sulfate[1]	Dimethyl sulfate[8]
CAS Number	75-93-4[1][4]	77-78-1[6]
Molecular Formula	CH ₄ O ₄ S[1][2]	C ₂ H ₆ O ₄ S[6]
Molecular Weight	112.11 g/mol [1]	126.13 g/mol [6]
Appearance	Oily liquid, colorless to pale yellow[4][5]	Colorless, oily liquid[6]
Odor	Pungent[4]	Faint, onion-like[6][7]
Melting Point	< -30 °C[5][9]	-32 °C[6][10]
Boiling Point	77-79 °C @ 2 Torr[9]	188 °C (decomposes)[6][10]
Density	~1.45 g/mL[5]	1.33 g/mL[6][10]
Water Solubility	Freely soluble[5]	Reacts; slightly soluble (2.8 g/100 mL at 18°C)[6][7][8]

Synthesis and Formation Pathways

The synthesis routes for MMS and DMS are closely related, with MMS often being an intermediate in processes involving DMS.

- Monomethyl Sulfate Synthesis:** MMS can be prepared by reacting methanol with either sulfuric acid or sulfur trioxide at low temperatures.[5] It is also a known by-product in methylation reactions that use **dimethyl sulfate**, particularly in alkaline aqueous solutions.[11] Furthermore, MMS is the initial product of DMS hydrolysis.[12][13]
- Dimethyl Sulfate Synthesis:** The commercial production of DMS typically involves the continuous reaction of dimethyl ether with sulfur trioxide.[6][13] Laboratory syntheses include the distillation of methyl hydrogen sulfate under vacuum or the reaction of methyl nitrite with methyl chlorosulfonate.[14][15] The direct esterification of sulfuric acid with methanol is generally not favored as it produces only small amounts of DMS.[6]



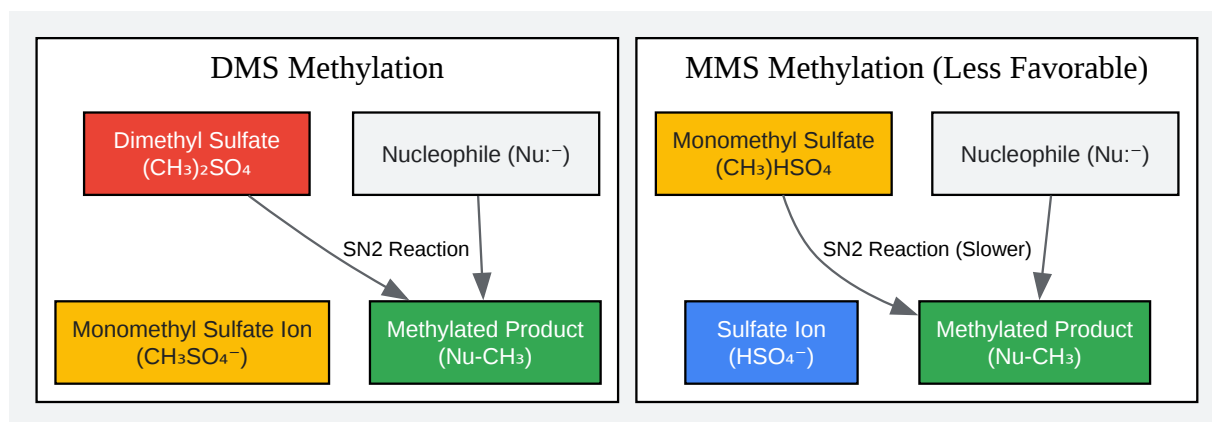
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Figure 2: Simplified Synthesis and Interrelation Pathways.

Reactivity and Alkylating Potential

Both compounds are known as methylating agents, a property that defines their utility and their hazard. However, their reactivity differs significantly.

- **Mechanism of Action:** DMS is a potent methylating agent used to transfer a methyl group to phenols, amines, and thiols.[6] The transfer is assumed to occur via an $\text{S}_\text{N}2$ reaction.[6] One methyl group is transferred more quickly than the second.[6]
- **Comparative Reactivity:** DMS is a powerful and highly reactive methylating agent, favored in industry for its high reactivity and low cost.[6] In contrast, monomethyl sulfate is considered a poor alkylating agent and is not genotoxic.[16] While DMS readily methylates a wide range of nucleophiles, including DNA, MMS is significantly less prone to do so under normal conditions.[16][17] However, MMS can still act as a methylating agent for certain substrates, such as aromatic aldehydes like vanillin.[18]



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Figure 3: General Mechanism of Methylation by DMS and MMS.

Toxicological Profile: A Critical Distinction

The most critical difference between DMS and MMS for drug development professionals is their toxicity.

Hazard Profile	Monomethyl Sulfate (MMS)	Dimethyl Sulfate (DMS)
General Toxicity	Corrosive, causes skin burns and eye damage.[1][4]	Extremely toxic, corrosive, contact and inhalation hazard. [6] Symptoms may be delayed. [19]
Genotoxicity	Not considered genotoxic.[16]	Potent mutagen and known genotoxic impurity.[16][20]
Carcinogenicity	Not classified as a carcinogen.	Probable human carcinogen (IARC Group 2A, EPA Group B2).[21][22]

- **Dimethyl Sulfate (DMS):** DMS is a potent, genotoxic, and carcinogenic compound.[23] Its high toxicity stems from its ability to act as a powerful alkylating agent, methylating biological macromolecules like DNA.[12] Acute exposure can cause severe damage to the eyes, respiratory tract, skin, liver, and kidneys.[21] Due to these severe hazards, its use has been

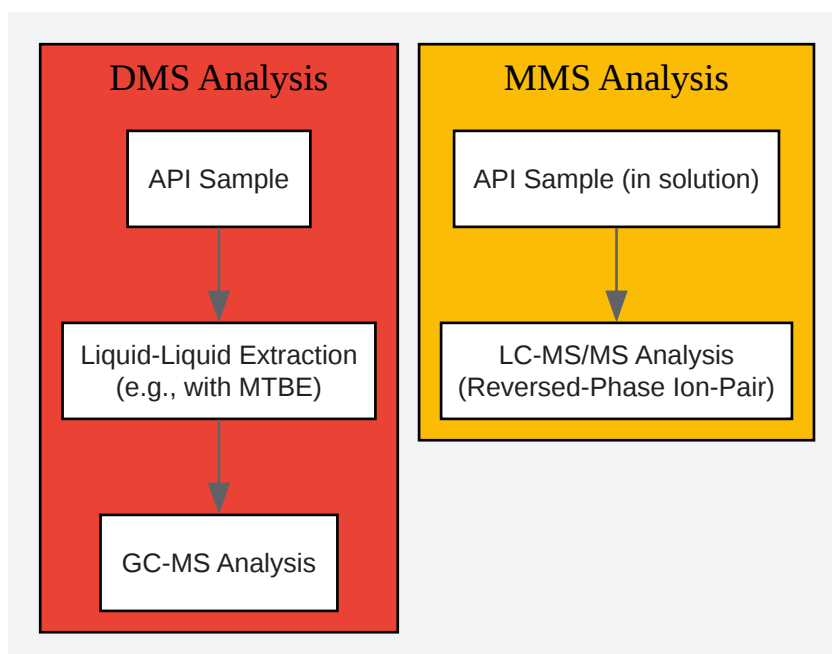
partially superseded by less toxic alternatives like methyl triflate or dimethyl carbonate, though DMS remains in industrial use due to its low cost and high reactivity.[6] Regulatory bodies require strict control of DMS as a potential genotoxic impurity in active pharmaceutical ingredients (APIs), with a typical threshold of toxicological concern (TTC) of 1.5 µg per day.[23][24]

- **Monomethyl Sulfate (MMS):** In stark contrast to DMS, MMS is not considered a genotoxic impurity.[16] While it is a corrosive substance that can cause severe skin and eye damage and requires careful handling, it does not pose the same mutagenic or carcinogenic risk as DMS.[1][4] A study comparing the two found that only DMS was cytotoxic and mutagenic to CHO cells.[20]

Experimental Protocols and Analytical Considerations

The analysis of MMS and DMS in reaction mixtures or final APIs requires distinct methodologies due to their different physicochemical properties. These methods are crucial for process control and for ensuring that genotoxic DMS levels are below regulatory limits.

Experimental Workflow for Impurity Analysis



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Figure 4: Typical Analytical Workflows for DMS and MMS.

- Gas Chromatography-Mass Spectrometry (GC-MS) for DMS: DMS is volatile enough to be analyzed by GC-MS. A common sample preparation technique involves liquid-liquid extraction.^[23] A critical consideration is that residual MMS in a sample can thermally decompose in the hot GC injector to form DMS, potentially leading to false-positive or overestimated results.^[23]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for MMS: MMS is an extremely polar and charged analyte, making it unsuitable for standard GC analysis.^[23] The preferred method for its quantification is LC-MS/MS, often employing reversed-phase ion-pair chromatography to achieve retention and separation.^{[23][24]} This method is sensitive and can be performed with minimal sample preparation.^[23]
- Nuclear Magnetic Resonance (¹H NMR) for Kinetic Studies: For process development and understanding reaction kinetics, ¹H NMR spectroscopy is a powerful tool. It can be used to monitor the formation and consumption of both MMS and DMS in real-time within a reaction mixture without the need for extraction or separation.^{[16][25]}

Conclusion

Monomethyl sulfate and **dimethyl sulfate**, the mono- and di-esters of sulfuric acid, present a study in contrasts. While structurally similar, their differences are profound:

- Structure: MMS is a monoester and a strong acid; DMS is a diester and is neutral.
- Reactivity: DMS is a highly potent and efficient methylating agent. MMS is a significantly weaker alkylating agent.
- Toxicity: DMS is a known genotoxic carcinogen requiring stringent control in pharmaceutical manufacturing. MMS is corrosive but is not considered genotoxic.

For professionals in drug development, understanding these distinctions is paramount. The potential for the formation of DMS during synthesis, even in trace amounts, necessitates the use of validated, sensitive analytical methods to ensure patient safety and regulatory compliance. Conversely, the presence of MMS, while indicative of certain reaction pathways,

does not carry the same toxicological weight. This detailed understanding allows for more robust process development, risk assessment, and quality control.

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